
Febuxostat D9
Overview
Description
Febuxostat D9 is a deuterated analog of febuxostat, a non-purine xanthine oxidase (XO) inhibitor used to treat hyperuricemia and gout. The deuterium substitution in this compound enhances its stability in pharmacokinetic studies, making it a critical internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) . Febuxostat itself selectively inhibits xanthine oxidase, reducing uric acid production by blocking the conversion of hypoxanthine to xanthine and xanthine to uric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Febuxostat D9 involves the incorporation of deuterium atoms into the molecular structure of Febuxostat. The process typically starts with the preparation of deuterated intermediates, followed by their incorporation into the final product. The reaction conditions often involve the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using deuterated starting materials and reagents. The process is optimized to achieve high yields and purity of the final product. The production process is carefully monitored to ensure the consistent incorporation of deuterium atoms and to minimize the presence of non-deuterated impurities .
Chemical Reactions Analysis
Types of Reactions: : Febuxostat D9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: : Febuxostat D9 is used as an internal standard in analytical chemistry for the quantification of Febuxostat. It helps in improving the accuracy and precision of analytical methods such as gas chromatography and liquid chromatography-mass spectrometry .
Biology: : In biological research, this compound is used to study the metabolism and pharmacokinetics of Febuxostat. It helps in understanding the absorption, distribution, metabolism, and excretion of the drug in biological systems .
Medicine: : this compound is used in clinical research to study the efficacy and safety of Febuxostat in the treatment of hyperuricemia and gout. It helps in monitoring the drug levels in patients and in optimizing the dosing regimens .
Industry: : In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance. It ensures the consistency and reliability of the analytical results .
Mechanism of Action
Febuxostat D9, like Febuxostat, exerts its effects by selectively inhibiting xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid, thereby lowering serum uric acid levels. The molecular targets of this compound include the molybdenum pterin center of xanthine oxidase, which is the active site of the enzyme .
Comparison with Similar Compounds
Structural and Pharmacodynamic Comparisons
Key Compounds Analyzed :
- Febuxostat (non-deuterated)
- Allopurinol (purine analog XO inhibitor)
- Topiroxostat (non-purine XO inhibitor)
- Oxypurinol (active metabolite of allopurinol)
Table 1: Pharmacodynamic and Structural Properties
Structural Insights :
- Febuxostat and its analogs (e.g., compounds 11f and 12f) exhibit stronger XO inhibition than allopurinol due to non-purine scaffolds, which avoid hypersensitivity reactions common with purine analogs .
Table 2: Clinical Outcomes in Hyperuricemia/Gout Trials
Key Findings :
- Efficacy: Febuxostat demonstrates superior urate-lowering efficacy compared to allopurinol, particularly in patients with renal impairment . In a 68-patient study, febuxostat improved blood rheology and platelet activation more effectively than allopurinol (P < 0.05) .
- Safety: Febuxostat 80–120 mg correlates with higher gout flare rates (43–55%) versus placebo (37%) . Cardiovascular (CV) risk remains controversial. Mechanistic studies suggest febuxostat modulates CV pathways distinct from oxypurinol and topiroxostat .
This compound in Bioanalysis :
- A validated LC-MS method using this compound as an internal standard achieved a linear range of 20.1–10,015 ng/mL in human plasma, with 76.57% recovery and precision (%CV) within acceptable limits .
- Comparative studies highlight this compound's role in eliminating matrix effects and improving assay reproducibility versus non-deuterated standards .
Long-Term Outcomes and Unmet Needs
Biological Activity
Febuxostat D9 is a deuterated form of febuxostat, a selective xanthine oxidase inhibitor primarily used in the management of hyperuricemia associated with gout. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and potential repurposing for other therapeutic uses.
This compound functions by inhibiting xanthine oxidase, an enzyme crucial for uric acid production. By doing so, it effectively lowers serum uric acid levels, which is essential in treating conditions like gout. The pharmacodynamics of febuxostat indicate that it can reduce serum uric acid levels by approximately 40-55% at daily doses ranging from 40 to 80 mg . The drug is metabolized primarily in the liver through UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) enzymes, leading to the formation of active metabolites .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in various animal models. For instance, one study indicated that the compound was used as an internal standard in LC-MS/MS analysis to assess its pharmacokinetics in rats . The results showed that this compound had a significant impact on urate metabolism and overall renal function recovery when combined with other compounds like astragaloside IV .
Clinical Efficacy
Several clinical trials have assessed the efficacy of febuxostat compared to allopurinol, another common treatment for gout. A notable study demonstrated that both drugs achieved similar serum urate targets; however, febuxostat was associated with a higher incidence of gout flares during treatment . In a long-term study involving 116 subjects, 93% maintained serum urate levels below 6.0 mg/dl after five years of treatment with febuxostat, highlighting its effectiveness in chronic management .
Safety Profile
The safety profile of febuxostat has been a subject of scrutiny, particularly concerning cardiovascular risks. The CARES trial revealed an increased risk of cardiovascular-related deaths among patients treated with febuxostat compared to those receiving allopurinol . Consequently, regulatory bodies recommend limiting its use to patients who do not respond adequately to allopurinol or have contraindications to it .
Potential for Repurposing
Emerging research suggests that febuxostat may possess antibacterial properties. A recent study found that febuxostat significantly inhibited the growth of Mycobacterium tuberculosis (Mtb), indicating its potential repurposing as an antibacterial agent . This finding opens avenues for further investigation into its use against other bacterial infections.
Summary of Key Findings
Q & A
Basic Research Questions
Q. What analytical methodologies are validated for quantifying Febuxostat D9 in biological matrices, and what parameters ensure reliability?
Answer: A validated LC-MS/MS method using this compound as an internal standard (IS) demonstrates linearity (20.131–10,015.534 ng/mL, ) and precision (%CV ≤15%). Key validation parameters include:
- Specificity : No interference from plasma matrix components .
- Recovery : 76.57% for Febuxostat and 75.03% for IS via solid-phase extraction .
- Stability : Evaluated under freeze-thaw, short-term, and long-term storage conditions .
- Matrix effects : Controlled using isotope-labeled IS to normalize variability . Application: Use this protocol for pharmacokinetic studies to ensure reproducibility and compliance with bioanalytical guidelines.
Q. How should researchers design experiments to assess this compound’s role as an internal standard in pharmacokinetic studies?
Answer:
- Calibration curves : Prepare six non-zero standards (e.g., 20.131–10,015.534 ng/mL) with ≥75% accuracy .
- Quality controls (QC) : Include LLOQ QC (20.799 ng/mL), LQC (61.174 ng/mL), MQC (1,529.341–5,097.802 ng/mL), and HQC (7,608.659 ng/mL) to validate intra-/inter-day precision .
- Sample preparation : Use Strata X polymer sorbent columns for plasma extraction to minimize matrix interference . Best Practice: Document batch acceptance criteria (e.g., ≤20% deviation for LLOQ, ≤15% for other QCs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s anti-inflammatory efficacy across different experimental models?
Answer:
- Model specificity : Febuxostat reduced uric acid and inflammation in acid-induced lung injury and acetaminophen-induced liver injury but not in zymosan-induced inflammation .
- Mechanistic focus : Design studies to differentiate xanthine oxidase inhibition from off-target effects using knockout models or competitive inhibitors.
- Data normalization : Use tissue-specific uric acid quantification alongside cytokine profiling (e.g., IL-1β, TNF-α) . Recommendation: Compare dose-response curves across models to identify threshold effects.
Q. What statistical approaches are optimal for cross-study comparisons of this compound’s pharmacokinetic variability?
Q. How to validate the stability of this compound in long-term storage for multi-center trials?
Answer:
- Stability protocols : Test aliquots at -80°C over 6–12 months, with triplicate analyses at 0, 3, 6, 9, and 12 months .
- Degradation markers : Monitor for oxidation products (e.g., via high-resolution MS) or shifts in chromatographic retention times .
- Documentation : Adhere to ICH Q1A(R2) guidelines for stability testing and report deviations ≥10% .
Q. Methodological Tables
Table 1 : Validation Parameters for LC-MS/MS Quantification of this compound
Parameter | Requirement | Observed Value |
---|---|---|
Linearity () | ≥0.990 | 0.999 |
Intra-day precision (%CV) | ≤15% | 2.1–6.8% |
Inter-day precision (%CV) | ≤15% | 3.4–9.1% |
Recovery (%) | ≥70% | 75.03–76.57% |
Table 2 : Experimental Design for Stability Testing
Condition | Duration | Acceptance Criteria |
---|---|---|
Freeze-thaw (-80°C) | 3 cycles | ±15% of nominal |
Short-term (25°C) | 24 hours | ±15% of nominal |
Long-term (-80°C) | 12 months | ±15% of nominal |
Q. Key Recommendations
Properties
IUPAC Name |
2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,8D2,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSJTQLCZDPROO-KIROAFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678704 | |
Record name | 2-(3-Cyano-4-{[2-(~2~H_3_)methyl(~2~H_6_)propyl]oxy}phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-50-0 | |
Record name | 2-(3-Cyano-4-{[2-(~2~H_3_)methyl(~2~H_6_)propyl]oxy}phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.